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Compound of Interest

Compound Name: 4-Ethynyl-2-methylaniline

CAS No.: 146141-31-3

Cat. No.: B583632 Get Quote

Introduction & Strategic Utility
4-Ethynyl-2-methylaniline is a high-value bifunctional building block extensively used in

medicinal chemistry and chemical biology. Its structural rigidity, provided by the toluene core,

combined with two orthogonal reactive handles—a primary aniline and a terminal alkyne—

makes it an ideal "lynchpin" for fragment-based drug discovery (FBDD), PROTAC linker

synthesis, and antibody-drug conjugates (ADCs).

Core Applications
Kinase Inhibitor Synthesis: The 4-ethynylaniline motif is a pharmacophore found in EGFR

inhibitors (e.g., Erlotinib derivatives), where the alkyne engages in pi-stacking or covalent

trapping.

Orthogonal Bioconjugation: The compound allows for sequential functionalization. The

aniline can be derivatized via amide coupling or reductive amination, while the alkyne

remains inert until activated for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

DNA-Encoded Libraries (DEL): Used as a rigid spacer to display pharmacophores with

defined orientation.
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Physicochemical Properties
Property Description

Solubility
Soluble in DMSO, DMF, MeOH, DCM. Sparingly

soluble in water (<1 mM).

Stability
Stable under ambient conditions. Protect from

light and oxidation. Store at 2–8°C.

Reactivity Profile

Amine: Nucleophilic; susceptible to oxidation;

ready for acylation/alkylation. Alkyne:

Electrophilic (in CuAAC); susceptible to

Sonogashira coupling.

Handling Precautions
Oxidation Risk: The aniline group can oxidize to colored impurities (azo/nitro compounds)

upon prolonged air exposure. Store under inert gas (Argon/Nitrogen).

Copper Chelation: While the aniline is a weak ligand, high concentrations can competitively

chelate Cu(I) catalysts. Use of accelerating ligands (e.g., TBTA, THPTA) is mandatory to

maintain catalytic turnover.

Experimental Protocols
Workflow A: The "Amide-First" Strategy
(Recommended)
Use this workflow when attaching the linker to a drug scaffold or protein via the amine, followed

by a click reaction to a reporter tag or surface.

Step 1: Amide Coupling (Aniline Functionalization)
Objective: Capping the aniline with a carboxylic acid derivative (Drug-COOH).

Dissolution: Dissolve 1.0 equiv of Drug-COOH and 1.2 equiv of HATU in anhydrous DMF

(0.1 M concentration).

Activation: Add 2.5 equiv of DIPEA. Stir for 5 minutes at RT to activate the acid.
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Addition: Add 1.0 equiv of 4-Ethynyl-2-methylaniline.

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the aniline

(M+H = 132.1).

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

Note: If the product contains sensitive groups, purify via Flash Chromatography

(Hexane/EtOAc).

Step 2: CuAAC Click Reaction
Objective: Reacting the pendant alkyne with an Azide-Tag.[1]

Preparation: Dissolve the Amide-Alkyne intermediate (from Step 1) in DMSO/t-BuOH (1:1) to

a final concentration of 10 mM.

Reagents: Add 1.2 equiv of Azide-Tag (e.g., Azide-Fluor 488).

Catalyst Cocktail (Prepare Fresh):

Mix CuSO₄ (5 equiv relative to alkyne) and THPTA Ligand (10 equiv) in water.

Add Sodium Ascorbate (20 equiv) to reduce Cu(II) to Cu(I). The solution should turn

colorless/pale yellow.

Initiation: Add the Catalyst Cocktail to the reaction mixture (typically 5–10 mol% Cu loading

relative to substrate).

Incubation: Stir at RT for 1–2 hours in the dark.

Quenching: Add EDTA (50 mM final) to chelate copper.

Purification: HPLC or precipitation.

Workflow B: The "Click-First" Strategy
Use this workflow when constructing a library of anilines for subsequent diversification.
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Critical Note: The free aniline is compatible with CuAAC, but the resulting triazole product may

alter the pKa and nucleophilicity of the aniline.

Reaction: Mix 4-Ethynyl-2-methylaniline (1.0 equiv) and R-Azide (1.0 equiv) in t-BuOH/H₂O

(1:1).

Catalysis: Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%).

Expert Tip: Use TBTA ligand (5 mol%) to prevent aniline oxidation and accelerate the

reaction.

Monitoring: React for 4–16 hours. The aniline nitrogen generally does not interfere with the

triazole formation if Cu is sufficient.

Isolation: Extract with DCM. The free aniline product is now ready for acylation (see

Workflow A, Step 1).

Visualizing the Workflows
The following diagram illustrates the orthogonal pathways available for this compound.

Reaction Types
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Intermediate A:
Amide-Linked Alkyne

Path A: Amide Coupling
(HATU/DIPEA, R-COOH)

Intermediate B:
Aniline-Triazole

Path B: Click Reaction
(R-N3, Cu-TBTA)

Final Conjugate A:
Drug-Linker-Reporter

CuAAC Click
(R-N3, Cu-THPTA)

Final Conjugate B:
Library Scaffold

Acylation/Derivatization
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Figure 1: Orthogonal synthetic pathways for 4-Ethynyl-2-methylaniline. Path A is preferred for

bioconjugation to minimize copper exposure to sensitive payloads.

Troubleshooting & Optimization (Expert Insights)
Issue: Low Click Reaction Yield

Cause: Copper poisoning by the aniline or oxidation of the catalyst.

Solution: Increase the Ligand:Copper ratio to 5:1. Use THPTA instead of TBTA for aqueous

solubility. Degas solvents to remove dissolved oxygen.

Issue: Aniline "Browning" (Oxidation)
Cause: Free anilines are electron-rich and prone to air oxidation, especially in the presence

of transition metals (Cu).

Solution: Perform the "Amide-First" workflow (Path A). Converting the aniline to an amide

withdraws electron density, stabilizing the ring against oxidation during the subsequent

copper-catalyzed step.

Issue: Incomplete Amide Coupling
Cause: Steric hindrance from the ortho-methyl group.

Solution: The methyl group at position 2 creates steric bulk. Switch from HATU to Ghosez’s

Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the highly reactive acid

chloride in situ, or heat the reaction to 50°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Click Chemistry in Drug Discovery [sigmaaldrich.com]
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chemistry-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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